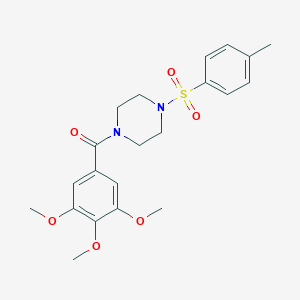
(4-トシルピペラジン-1-イル)(3,4,5-トリメトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a tosyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety
科学的研究の応用
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: Used as a pharmacophore in the design of drugs targeting various biological pathways.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the synthesis of bioactive molecules and as an intermediate in organic synthesis.
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, but further studies are needed to confirm the specific pathways influenced by this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the tosyl group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the 3,4,5-trimethoxyphenyl group: This step involves the reaction of the tosylated piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: shares similarities with other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and podophyllotoxin.
Unique Features: The presence of the tosyl group and piperazine ring distinguishes it from other trimethoxyphenyl derivatives, providing unique bioactivity and pharmacokinetic properties.
Highlighting Uniqueness
Enhanced Bioactivity: The combination of the tosyl group and piperazine ring enhances the compound’s ability to interact with biological targets.
Versatility: The compound’s structure allows for modifications, making it a versatile scaffold for drug design.
特性
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHONVXACROJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-bromophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368984.png)
![6-(3-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368985.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368986.png)
![6-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368992.png)
![3-(5-Bromo-3-pyridinyl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368993.png)
![2-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B368995.png)
![6-[1,1'-Biphenyl]-4-yl-3-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369000.png)
![4-Bromophenyl [3-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B369003.png)
![3-(5-Bromo-3-pyridinyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369005.png)
![2-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369007.png)
![2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369008.png)
![2-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline](/img/structure/B369009.png)
![2-[6-(3-Pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B369010.png)
![N,N-dimethyl-3-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B369012.png)
